N-(3-phenylprop-2-ynyl)cyclopropanamine
Overview
Description
Scientific Research Applications
Drug Metabolism and Cytochrome P450 Enzymes
Research has shown that certain compounds, potentially including derivatives similar to N-(3-phenylprop-2-ynyl)cyclopropanamine, are metabolized by Cytochrome P450 (CYP) enzymes in the liver. These enzymes are crucial for the metabolism of various drugs, and understanding the interaction of compounds with CYP enzymes can help predict drug-drug interactions and individual responses to medications. For instance, Khojasteh et al. (2011) reviewed the selectivity and potency of chemical inhibitors of major human hepatic CYP isoforms, which is vital for predicting potential drug interactions and metabolism Khojasteh et al., 2011.
Therapeutic Potential and Neuroprotective Effects
Compounds with structures similar to N-(3-phenylprop-2-ynyl)cyclopropanamine may have therapeutic potential in various neurological conditions due to their neuroprotective properties. For example, Abdoulaye and Guo (2016) discussed the neuroprotective mechanisms of 3-N-Butylphthalide (NBP) and its derivatives, highlighting their potential in treating ischemic stroke and other degenerative diseases Abdoulaye & Guo, 2016.
Pharmacogenetics in Drug Development
The polymorphic metabolism of drugs by enzymes like CYP2C9, as discussed by He et al. (2011), is another critical area of research. Understanding how genetic variations affect the metabolism of compounds similar to N-(3-phenylprop-2-ynyl)cyclopropanamine can lead to personalized medicine approaches, optimizing therapeutic efficacy and reducing adverse effects He et al., 2011.
properties
IUPAC Name |
N-(3-phenylprop-2-ynyl)cyclopropanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N/c1-2-5-11(6-3-1)7-4-10-13-12-8-9-12/h1-3,5-6,12-13H,8-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBYVRWAREVKLLQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC#CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70405982 | |
Record name | N-(3-phenylprop-2-ynyl)cyclopropanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70405982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-phenylprop-2-ynyl)cyclopropanamine | |
CAS RN |
18381-64-1 | |
Record name | N-(3-phenylprop-2-ynyl)cyclopropanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70405982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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